3-Aminoisotiazol

Descripción general

Descripción

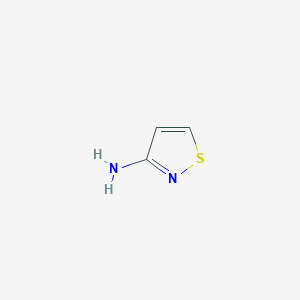

Isothiazol-3-amine is an organic compound that belongs to the isothiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms

Aplicaciones Científicas De Investigación

Isothiazol-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Exhibits antimicrobial, antifungal, and antiviral properties, making it useful in the development of new drugs and treatments.

Industry: Employed as a biocide in industrial water treatment to control microbial growth and biofouling .

Mecanismo De Acción

Target of Action

Isothiazol-3-amine, a derivative of isothiazolinone, primarily targets enzymes with thiols at their active sites . These enzymes play a crucial role in various biological processes, including antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities .

Mode of Action

The mode of action of Isothiazol-3-amine involves the formation of mixed disulfides upon interaction with these thiol-containing enzymes . This interaction inhibits the life-sustaining enzymes, thereby exhibiting its biocidal activity .

Biochemical Pathways

The biochemical pathways affected by Isothiazol-3-amine are primarily those involving the targeted thiol-containing enzymes. The inhibition of these enzymes disrupts the normal functioning of these pathways, leading to the compound’s antimicrobial and antifungal effects .

Pharmacokinetics

It is known that isothiazolinones, in general, have a low molecular weight, which allows them to penetrate the skin .

Result of Action

The result of Isothiazol-3-amine’s action at the molecular and cellular level is the inhibition of microbial growth and biofouling . This makes it an effective biocide in various industrial water treatment applications .

Action Environment

The action, efficacy, and stability of Isothiazol-3-amine can be influenced by various environmental factors. For instance, its (photo)chemical stability can be affected by exposure to light . Moreover, its use is restricted by EU legislation due to its potential ecotoxicological hazards and its ability to cause skin irritations and allergies .

Análisis Bioquímico

Biochemical Properties

Isothiazol-3-amine plays a crucial role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. It is known to inhibit enzymes that contain thiol groups at their active sites. This inhibition occurs through the formation of mixed disulfides, which disrupt the enzyme’s normal function . Additionally, isothiazol-3-amine has been shown to interact with proteins involved in cellular signaling pathways, further influencing biochemical processes .

Cellular Effects

Isothiazol-3-amine exerts significant effects on various cell types and cellular processes. It has been observed to influence cell signaling pathways, leading to alterations in gene expression and cellular metabolism . For instance, isothiazol-3-amine can modulate the activity of transcription factors, thereby affecting the expression of genes involved in cell growth and differentiation . Moreover, this compound has been reported to impact cellular metabolism by inhibiting key metabolic enzymes, resulting in changes to metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of isothiazol-3-amine involves its interaction with biomolecules at the molecular level. This compound binds to enzymes and proteins, leading to enzyme inhibition or activation . The formation of mixed disulfides with thiol-containing enzymes is a key aspect of its mechanism of action . Additionally, isothiazol-3-amine can induce changes in gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of isothiazol-3-amine have been studied over time to understand its stability, degradation, and long-term impact on cellular function. It has been found that isothiazol-3-amine is relatively stable under standard laboratory conditions . Prolonged exposure to light and heat can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that isothiazol-3-amine can cause sustained changes in cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of isothiazol-3-amine vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as antimicrobial activity and modulation of immune responses . At high doses, isothiazol-3-amine can cause toxic effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a critical concentration above which the compound’s adverse effects become pronounced .

Metabolic Pathways

Isothiazol-3-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes involved in the synthesis of nucleotides and amino acids, leading to alterations in metabolic flux . Additionally, isothiazol-3-amine can affect the levels of key metabolites, further influencing cellular metabolism . The compound’s interaction with metabolic enzymes highlights its potential as a modulator of metabolic pathways .

Transport and Distribution

Within cells and tissues, isothiazol-3-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its effects . The distribution of isothiazol-3-amine within tissues is influenced by factors such as tissue permeability and the presence of binding proteins .

Subcellular Localization

Isothiazol-3-amine exhibits specific subcellular localization, which is crucial for its activity and function. It has been found to localize to the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Targeting signals and post-translational modifications play a role in directing isothiazol-3-amine to these compartments . The compound’s subcellular localization is essential for its ability to modulate cellular processes and biochemical reactions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of isothiazol-3-amine typically involves the cyclization of amides derived from carboxylic acid precursors. One common method includes the reaction of 3-mercaptopropionic acid with ammonia or amines to form the corresponding amides, followed by cyclization using chlorinating agents or oxidizing conditions .

Industrial Production Methods

On an industrial scale, isothiazol-3-amine can be produced through the ring-closure of 3-mercaptopropanamides. This process involves the use of acrylic acid to produce 3-mercaptopropionic acid, which is then converted to the corresponding amide. The thiol-amide is subsequently cyclized using chlorination or oxidation to yield isothiazol-3-amine .

Análisis De Reacciones Químicas

Types of Reactions

Isothiazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides.

Reduction: Reduction reactions can convert isothiazol-3-amine to thiols or amines.

Substitution: The nitrogen and sulfur atoms in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, chlorine, and other oxidizing agents are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Nucleophiles: Amines, thiols, and other nucleophiles can be used in substitution reactions.

Major Products

Disulfides: Formed through oxidation.

Thiols: Produced via reduction.

Substituted Isothiazoles: Result from nucleophilic substitution reactions.

Comparación Con Compuestos Similares

Similar Compounds

- Methylisothiazolinone

- Chloromethylisothiazolinone

- Benzisothiazolinone

- Octylisothiazolinone

- Dichlorooctylisothiazolinone

- Butylbenzisothiazolinone

Uniqueness

Isothiazol-3-amine stands out due to its specific structure, which allows for unique interactions with biological targets. Its ability to form mixed disulfides with thiol-containing enzymes is a distinctive feature that contributes to its potent antimicrobial activity. Additionally, its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry .

Actividad Biológica

Isothiazol-3-amine is a compound that belongs to the isothiazole family, which has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological activity of Isothiazol-3-amine, including its antimicrobial, cytotoxic, and potential therapeutic applications.

Overview of Isothiazol-3-amine

Isothiazol-3-amine is characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. Its structural features allow it to interact with various biological targets, leading to a range of pharmacological effects. The compound has been investigated for its potential in drug discovery, particularly in the development of antimicrobials and anticancer agents.

Antimicrobial Activity

Isothiazol-3-amine and its derivatives have demonstrated significant antimicrobial properties. A study highlighted that certain isothiazole derivatives exhibit potent activity against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity of Isothiazol-3-amine Derivatives

| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Isothiazol-3-amine | Escherichia coli | 32 µg/mL |

| 2-Methylisothiazol-3-amine | Staphylococcus aureus | 16 µg/mL |

| 4-Acetylisothiazol-3-amine | Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxicity and Safety Profile

Research has indicated that Isothiazol-3-amine exhibits cytotoxic effects on various cancer cell lines. For instance, studies have shown that it can induce apoptosis in human liver cancer cells (HepG2) through the activation of pro-apoptotic pathways. However, its safety profile is crucial for therapeutic applications.

Case Study: HepG2 Cell Line

A notable study investigated the effects of Isothiazol-3-amine on HepG2 cells:

- Cell Viability Assay : The compound was tested at various concentrations (0–100 µM).

- Results : A significant reduction in cell viability was observed at concentrations above 50 µM, indicating dose-dependent cytotoxicity.

- Mechanism : The study suggested that Isothiazol-3-amine triggers oxidative stress and activates caspase pathways leading to apoptosis.

Therapeutic Applications

The biological activities of Isothiazol-3-amine extend beyond antimicrobial and cytotoxic effects. Recent research has explored its potential in treating neurodegenerative diseases and as an anti-inflammatory agent.

Neuroprotective Effects

Some derivatives of Isothiazol-3-amine have been studied for their neuroprotective properties:

- Parkinson's Disease Models : Compounds showed promise in reducing neuroinflammation and protecting dopaminergic neurons.

- Mechanism : The proposed mechanism involves modulation of inflammatory cytokines and enhancement of antioxidant defenses.

Propiedades

IUPAC Name |

1,2-thiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S/c4-3-1-2-6-5-3/h1-2H,(H2,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYCKMNAVTMOAKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511108 | |

| Record name | 1,2-Thiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4592-62-5 | |

| Record name | 1,2-Thiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action for these compounds in reducing gastric acid secretion?

A1: Research indicates that certain derivatives of isothiazol-3-amine, specifically those with a thieno[3,4-d]isothiazol-3-amine 1,1-dioxide core structure, act as potent histamine H2-receptor antagonists. [, , , ] This means they block the action of histamine at the H2 receptors in the stomach, which are responsible for stimulating acid production. []

Q2: Can you provide an example of a specific isothiazol-3-amine derivative and its demonstrated antisecretory activity?

A2: N-[3-[3-(1-Piperidinylmethyl)phenoxy]propyl]thieno[3,4-d]isothiazol-3-amine 1,1-dioxide (commonly referred to as Wy-45,662) is a potent example. [, ] In preclinical studies, it effectively inhibited basal acid secretion in rats, as well as histamine-stimulated and food-stimulated acid secretion in dogs. []

Q3: Are there any structural modifications that have been shown to significantly influence the antisecretory activity of these compounds?

A3: Yes, research suggests that even slight structural alterations can significantly impact activity. For instance, N-benzylation of Wy-45,662, resulting in Wy-46,499, led to a shift in its mechanism of action. [] While Wy-45,662 primarily acts as an H2-receptor antagonist, Wy-46,499 demonstrated a post-H2-receptor mechanism, inhibiting forskolin-stimulated acid secretion. [] This highlights the importance of structure-activity relationships in this class of compounds.

Q4: Have any studies explored potential resistance mechanisms to these compounds?

A4: While the provided research doesn't delve into specific resistance mechanisms, it's important to note that the development of resistance is a common challenge with many drug classes, especially those targeting receptors. Further investigation is needed to explore the potential for resistance development with prolonged exposure to isothiazol-3-amine derivatives.

Q5: How does the in vitro activity of these compounds translate to in vivo models?

A5: Studies using isolated rat gastric mucosal cells demonstrate that compounds like Wy-45,662 can effectively suppress histamine-stimulated acid production. [] This in vitro activity translates well to in vivo models, as demonstrated by the compound's ability to inhibit acid secretion in rats and dogs under various stimulatory conditions. [] This suggests that these compounds hold promise for potential therapeutic applications.

Q6: Were any alternative synthetic routes explored for the synthesis of these compounds?

A6: Yes, researchers have investigated different synthetic pathways for specific derivatives. For example, a convenient synthesis of N-[2-[[[5-[(dimethylamino)methyl]-2-furanyl]methyl]thio]ethyl]thieno[3,4-d]isothiazol-3-amine 1,1-dioxide hydrochloride, a potent antisecretory agent, has been described. [, , , ] This exploration of alternative synthetic routes is crucial for optimizing large-scale production and potentially reducing costs.

Q7: What is the significance of researching the structure-activity relationships of these compounds?

A7: Understanding the structure-activity relationship is vital for optimizing the potency, selectivity, and ultimately, the therapeutic potential of these compounds. [] By identifying the specific structural features that contribute to their antisecretory activity, researchers can design more effective and potentially safer drugs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.